molecular formula C30H24N7NaO6S B12735812 Sodium 6-amino-4-hydroxy-5-((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-m-tolyl)azo)naphthalene-2-sulphonate CAS No. 94200-90-5

Sodium 6-amino-4-hydroxy-5-((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-m-tolyl)azo)naphthalene-2-sulphonate

Cat. No.: B12735812
CAS No.: 94200-90-5
M. Wt: 633.6 g/mol
InChI Key: PEZUHEXRAWTQDY-UHFFFAOYSA-M
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Description

Sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate: is a complex organic compound primarily used as an acid dye. It is known for its vibrant color properties and is commonly referred to as Acid Red 337. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate involves multiple steps:

    Diazotization: The process begins with the diazotization of aromatic amines. For instance, 4-aminophenol is diazotized using sodium nitrite in an acidic medium.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-hydroxyaniline, to form an azo compound.

    Further Coupling: This intermediate azo compound undergoes further coupling with other aromatic amines or phenols to achieve the final complex structure.

    Sulfonation: The final step involves sulfonation to introduce the sulfonate group, enhancing the compound’s solubility in water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a pH indicator due to its color change properties in different pH environments.
  • Employed in the synthesis of other complex organic compounds.

Biology and Medicine:

  • Utilized in histological staining to differentiate between different types of tissues.
  • Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Widely used in the textile industry for dyeing fabrics.
  • Applied in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The azo groups can interact with various substrates, leading to color changes. In biological systems, the compound can bind to proteins and other macromolecules, altering their properties and functions.

Comparison with Similar Compounds

  • Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonate
  • Sodium 6-amino-5-[[4-chloro-3-[[(2,4-dimethylphenyl)amino]sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate

Uniqueness:

  • The presence of multiple azo groups and the specific arrangement of aromatic rings and functional groups make sodium 6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)azo]phenyl]azo]-6-methoxy-m-tolyl]azo]naphthalene-2-sulfonate unique in its color properties and reactivity.
  • Its high solubility in water due to the sulfonate group distinguishes it from other similar compounds, making it more suitable for applications requiring aqueous solutions.

Properties

CAS No.

94200-90-5

Molecular Formula

C30H24N7NaO6S

Molecular Weight

633.6 g/mol

IUPAC Name

sodium;6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H25N7O6S.Na/c1-17-13-26(36-37-30-24(31)12-3-18-14-23(44(40,41)42)15-27(39)29(18)30)28(43-2)16-25(17)35-34-20-6-4-19(5-7-20)32-33-21-8-10-22(38)11-9-21;/h3-16,38-39H,31H2,1-2H3,(H,40,41,42);/q;+1/p-1

InChI Key

PEZUHEXRAWTQDY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)OC)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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